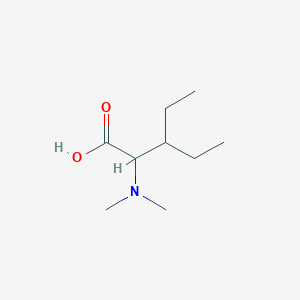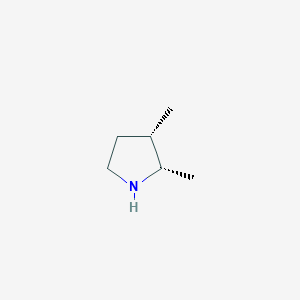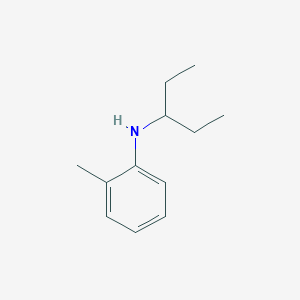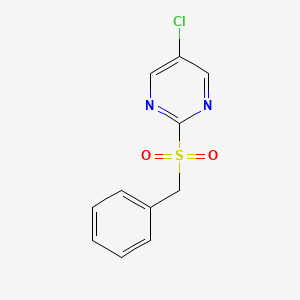
2-(Dimethylamino)-3-ethylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)-3-ethylpentanoic acid: is a chemical compound with the following structural formula:
CH3−CH2−CH(CH3)−C(O)OH−N(CH3)2
It contains an amino group (N(CH₃)₂) and a carboxylic acid group (COOH). The compound is also known by other names, such as 2-(Dimethylamino)-3-ethylvaleric acid .
Métodos De Preparación
Synthetic Routes: The synthesis of 2-(Dimethylamino)-3-ethylpentanoic acid involves several steps. One common method is the reaction of 3-ethylpent-4-en-2-one with dimethylamine . The reaction proceeds via nucleophilic addition to the carbonyl group, followed by acidification to yield the final product.
Industrial Production: Industrial production methods typically involve large-scale synthesis using suitable reagents and optimized conditions. specific industrial processes for this compound may vary based on the manufacturer.
Análisis De Reacciones Químicas
Reactivity:
Oxidation: The compound can undergo oxidation reactions, converting the alkyl group to a carboxylic acid or other functional groups.
Reduction: Reduction of the carbonyl group can yield secondary amines.
Substitution: The amino group can participate in substitution reactions.
Common Reagents and Conditions: Reagents like oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and acid/base catalysts are commonly used.
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation: 2-(Dimethylamino)-3-ethylpentanoic acid or its derivatives.
- Reduction: Secondary amines.
- Substitution: Various substituted derivatives.
Aplicaciones Científicas De Investigación
Medicine: The compound may have pharmaceutical applications due to its unique structure and potential biological activity.
Chemical Research: Researchers study its reactivity and properties for drug design and development.
Industry: It could serve as a precursor for other compounds.
Mecanismo De Acción
The exact mechanism of action is context-dependent. the amino group may interact with cellular receptors or enzymes, affecting biological processes.
Comparación Con Compuestos Similares
2-Dimethylaminobenzoic acid: (CAS#: 1704-62-7) shares some structural similarities but has a benzene ring .
Dimethylamine: (CAS#: 124-40-3) lacks the carboxylic acid group and is a simpler amine .
Propiedades
Fórmula molecular |
C9H19NO2 |
|---|---|
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
2-(dimethylamino)-3-ethylpentanoic acid |
InChI |
InChI=1S/C9H19NO2/c1-5-7(6-2)8(9(11)12)10(3)4/h7-8H,5-6H2,1-4H3,(H,11,12) |
Clave InChI |
DUAITSJTRXMSLD-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C(C(=O)O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]phenol](/img/structure/B12107993.png)

